5'-Guanylic acid

描述

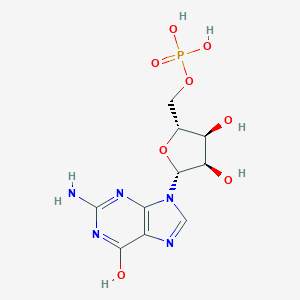

Guanosine-5’-Monophosphate, also known as 5’-guanylic acid or guanylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside guanosine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . Guanosine-5’-Monophosphate is commercially produced by microbial fermentation and is known for its role in various biological processes .

准备方法

合成路线和反应条件: 鸟苷-5’-单磷酸的从头合成从D-核糖5’-磷酸开始,它是戊糖磷酸途径的产物。 合成通过在核糖的碳-1上逐渐形成嘌呤环进行,其中二氧化碳、谷氨酰胺、甘氨酸、天冬氨酸和四氢叶酸的一碳衍生物向环的构建贡献了各种元素 .

工业生产方法: 鸟苷-5’-单磷酸的工业生产是基于发酵。 一种细菌将糖转化为AICA核糖核苷酸,然后将其化学转化为鸟苷-5’-单磷酸 . 木薯淀粉是该过程的潜在糖源 .

化学反应分析

反应类型: 鸟苷-5’-单磷酸会经历各种化学反应,包括磷酸化,在此过程中它被转化为鸟苷-5’-二磷酸和鸟苷-5’-三磷酸 . 它还可以参与自组装反应,在金属阳离子的存在下形成G-四联体 .

常用试剂和条件:

磷酸化: 使用鸟苷激酶进行的酶促磷酸化。

自组装: 存在金属阳离子,例如钾和钠.

主要产品:

- 鸟苷-5’-二磷酸

- 鸟苷-5’-三磷酸

- G-四联体

科学研究应用

Biochemical Functions

5'-GMP is integral to several metabolic pathways and cellular processes:

- Signal Transduction : It acts as a second messenger in various signaling pathways, particularly in bacterial systems where cyclic-di-GMP (derived from 5'-GMP) regulates biofilm formation and motility in bacteria such as Staphylococcus aureus .

- Energy Metabolism : As a nucleotide, 5'-GMP is involved in the synthesis of RNA and acts as a precursor for other nucleotides, influencing energy metabolism through ATP synthesis.

- Regulatory Functions : It plays a role in the regulation of gene expression and cellular responses to stress. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism .

Therapeutic Applications

5'-GMP has potential therapeutic applications due to its biological activities:

- Cancer Research : Studies indicate that 5'-GMP can modulate immune responses and enhance the efficacy of certain chemotherapeutic agents. It has been investigated for its ability to enhance the cytotoxic effects of drugs on cancer cells .

- Neurological Disorders : Research suggests that 5'-GMP may have neuroprotective effects. Animal studies have shown that it can influence neurotransmitter release and improve cognitive functions .

- Metabolic Disorders : It is involved in pathways related to metabolic disorders such as AICA-ribosiduria, where its levels can indicate specific metabolic dysfunctions .

Food Industry Applications

In the food industry, 5'-GMP is used primarily as a flavor enhancer:

- Flavor Enhancer : Disodium 5'-guanylate (a salt form of 5'-GMP) is commonly used in processed foods to enhance umami flavor when combined with monosodium glutamate (MSG). This combination is particularly effective in savory products like soups and sauces .

- Nutritional Supplement : Due to its role in cellular metabolism, 5'-GMP is sometimes included in dietary supplements aimed at improving energy levels and metabolic health.

Case Study 1: Bacterial Biofilm Formation

A study investigated the effects of cyclic-di-GMP, derived from 5'-GMP, on biofilm formation in Staphylococcus aureus. Results indicated that low concentrations of cyclic-di-GMP enhanced biofilm formation, while high concentrations inhibited it, highlighting its regulatory role in bacterial physiology .

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of 5'-GMP showed that it could mitigate oxidative stress-induced neuronal damage in animal models. The administration of 5'-GMP improved cognitive function and reduced markers of neuronal injury .

Data Tables

| Application Area | Specific Use | Insights/Findings |

|---|---|---|

| Biochemical Functions | Signal transduction | Regulates biofilm formation via cyclic-di-GMP |

| Therapeutic Applications | Cancer treatment | Enhances cytotoxicity of chemotherapeutic agents |

| Food Industry | Flavor enhancement | Used as disodium 5'-guanylate to enhance umami flavor |

| Neurological Research | Cognitive function improvement | Shows neuroprotective effects against oxidative stress |

作用机制

鸟苷-5’-单磷酸通过参与各种生化途径发挥作用。 它作为鸟苷-5’-三磷酸的前体,对DNA复制、转录和翻译至关重要 . 该化合物还通过形成环状鸟苷单磷酸在信号转导途径中发挥作用,后者介导激素信号 .

分子靶标和途径:

- 鸟苷激酶

- GMP还原酶1

- cGMP特异性3’,5’-环磷酸二酯酶

- DNA聚合酶

相似化合物的比较

鸟苷-5’-单磷酸由于其在RNA合成和信号转导中的特定作用,与其他核苷酸相比是独一无二的。类似的化合物包括:

- 腺苷-5’-单磷酸

- 胞苷-5’-单磷酸

- 尿苷-5’-单磷酸

生物活性

5'-Guanylic acid, also known as guanosine monophosphate (GMP), is a nucleotide that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is composed of a guanine base, a ribose sugar, and a phosphate group. The synthesis of GMP occurs through the de novo pathway starting from D-ribose 5′-phosphate and involves multiple substrates such as CO2, glutamine, glycine, and aspartate . The cyclic form, cyclic GMP (cGMP), is produced from GTP by the action of guanylyl cyclase and is pivotal in cellular signaling pathways.

Biological Functions

1. Role in RNA Synthesis:

GMP serves as a monomer in RNA synthesis, contributing to the formation of ribonucleic acid strands essential for protein synthesis and various cellular functions .

2. Signaling Molecule:

cGMP acts as a secondary messenger in several signaling pathways, mediating responses to hormones like nitric oxide (NO). It plays significant roles in vasodilation, neurotransmission, and cell proliferation .

3. Flavor Enhancer:

As a food additive (E626), this compound enhances umami flavor in food products. Its synergistic effect with monosodium glutamate (MSG) is well-documented in culinary applications .

Table 1: Biological Activities of this compound

Case Study: Antiviral Properties

Research has shown that GMP exhibits antiviral properties against several viruses. For instance, studies indicate that GMP can inhibit the replication of HIV by interfering with viral entry mechanisms into host cells . This property suggests potential therapeutic applications in virology.

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food additive. The findings indicate that it is safe for consumption at specified levels, primarily due to its natural occurrence in various foods such as mushrooms .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCJASXJCIDSX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-14-4 | |

| Record name | Poly(G) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044295 | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder, Solid | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |

| Record name | GUANYLIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-32-5, 29593-02-0 | |

| Record name | Guanosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Guanylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-guanylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-GUANYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。